Product packaging for 4-(Cbz-Amino)benzyl alcohol(Cat. No.:)

4-(Cbz-Amino)benzyl alcohol

Cat. No.: B8773424
M. Wt: 257.28 g/mol
InChI Key: KZQXJYOZFCIJIQ-UHFFFAOYSA-N
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Description

Significance of the Cbz Protecting Group in Contemporary Organic Synthesis

The benzyloxycarbonyl (Cbz) group is a widely employed amine-protecting group in organic synthesis. numberanalytics.comyoutube.com Introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, the Cbz group effectively masks the nucleophilic and basic nature of the amine by converting it into a less reactive carbamate (B1207046). numberanalytics.comtotal-synthesis.com This protection is crucial in multi-step syntheses, preventing the amine from participating in unintended side reactions. numberanalytics.com

The utility of the Cbz group stems from its stability under a range of reaction conditions, including basic and mildly acidic environments, making it orthogonal to other common protecting groups like Boc and Fmoc. total-synthesis.com Its removal, typically achieved through catalytic hydrogenolysis (e.g., using H2 over a palladium catalyst) or under strong acidic conditions, is generally clean and efficient. bachem.comorganic-chemistry.org This controlled deprotection allows for the selective unmasking of the amine at the desired stage of a synthetic sequence. organic-chemistry.org The Cbz group has been instrumental in the synthesis of complex molecules, particularly in peptide chemistry, where it was first used to control the formation of peptide bonds. numberanalytics.comtotal-synthesis.com

Fundamental Reactivity Profiles of Benzylic Alcohol Moieties

The benzylic alcohol functionality in 4-(Cbz-Amino)benzyl alcohol exhibits a characteristic set of reactions. Benzylic alcohols are generally more reactive than simple alkyl alcohols due to the proximity of the aromatic ring. This enhanced reactivity is attributed to the stability of the benzylic carbocation intermediate that can be formed during certain reactions.

Key reactions of benzylic alcohols include:

Oxidation: Benzylic alcohols can be selectively oxidized to form aldehydes or carboxylic acids. pearson.com Mild oxidizing agents can convert the benzylic alcohol to the corresponding benzaldehyde (B42025). pearson.com For instance, the oxidation of benzyl alcohol can yield benzaldehyde. tsijournals.com

Esterification: Like other alcohols, benzylic alcohols react with carboxylic acids or their derivatives to form esters. wikipedia.org

Dehydration: Acid-catalyzed dehydration of benzylic alcohols readily occurs to form conjugated alkenes. ucalgary.ca

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, often proceeding via an SN1 mechanism due to the stability of the benzylic carbocation.

Historical Development and Evolution of Research on Cbz-Protected Amino Alcohols

The development of the benzyloxycarbonyl protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field of peptide synthesis. numberanalytics.comwikipedia.org This discovery provided the first successful method for the controlled chemical synthesis of peptides, a process that had been a significant challenge for chemists. wikipedia.org For two decades, the Bergmann-Zervas carboxybenzyl method was the dominant procedure for peptide synthesis worldwide. wikipedia.org

The application of the Cbz protecting group extended beyond peptide chemistry to the synthesis of a wide array of organic molecules, including amino alcohols. Cbz-protected amino alcohols serve as versatile building blocks in the synthesis of pharmaceuticals and other complex organic structures. acs.org Research in this area has focused on developing new synthetic methodologies and exploring the utility of these compounds in various synthetic contexts. The ability to selectively protect the amine functionality while leaving the alcohol available for further transformation is a key advantage offered by compounds like this compound.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Name This compound chemicalbook.com
Systematic Name benzyl (4-(hydroxymethyl)phenyl)carbamate vulcanchem.com
CAS Number 957783-10-7 guidechem.comchemicalbook.com
Molecular Formula C15H15NO3 guidechem.comchemicalbook.com
Molecular Weight 257.28 g/mol chemicalbook.com
Appearance Solid sigmaaldrich.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Rotatable Bond Count 5 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B8773424 4-(Cbz-Amino)benzyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl N-[4-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C15H15NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)

InChI Key

KZQXJYOZFCIJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CO

Origin of Product

United States

Synthetic Methodologies for 4 Cbz Amino Benzyl Alcohol and Relevant Intermediates

De Novo Synthesis of 4-(Cbz-Amino)benzyl alcohol

A common de novo approach to this compound involves a multi-step sequence starting from a readily available precursor such as 4-nitrobenzyl alcohol. This pathway hinges on the strategic reduction of the nitro group to an amine, followed by the protection of the newly formed amino group.

One established method for the initial step is the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol. A high-yielding procedure utilizes a hydrazine (B178648) hydrate-Raney nickel system. google.com In this process, 4-nitrobenzyl alcohol is dissolved in an alcohol solvent like isopropanol (B130326) or methanol (B129727), and in the presence of Raney nickel as a catalyst, hydrazine hydrate (B1144303) is added dropwise. google.com The reaction mixture is then heated to reflux, leading to the selective reduction of the nitro group. Yields for this conversion are reported to be high, often exceeding 90%. google.com

The subsequent step is the benzyloxycarbonylation of the resulting 4-aminobenzyl alcohol, which is detailed in section 2.2.2. This two-step sequence, starting from 4-nitrobenzyl alcohol, represents a reliable de novo synthesis of the target compound.

Synthesis via Strategic Functional Group Interconversions

Functional group interconversion provides a more direct route to this compound by modifying immediate precursors that already contain the core benzyl (B1604629) alcohol or benzaldehyde (B42025) structure.

The synthesis of this compound can be efficiently accomplished through the chemoselective reduction of 4-(Cbz-Amino)benzaldehyde. This transformation requires a reducing agent that selectively reduces the aldehyde functionality without affecting the carbamate (B1207046) (Cbz) protecting group or the aromatic ring.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature. google.com The reduction is typically carried out in an alcoholic solvent such as methanol. google.com In a representative procedure, sodium borohydride is added portion-wise to a solution of the aldehyde in methanol. google.com The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting aldehyde. google.com This method is highly effective for reducing benzaldehydes to benzyl alcohols in the presence of other reducible functional groups, offering a clean and high-yielding route to the desired product. google.com Another specialized system for chemoselective reductions involves the use of sodium borohydride in the presence of nickel(II) acetate (B1210297), which forms a "nickel boride" that can act as a highly active hydrogenation catalyst. nih.gov

The most direct synthesis of this compound involves the protection of the amino group of 4-aminobenzyl alcohol using a benzyloxycarbonyl group. The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. ijacskros.comorganic-chemistry.org

The conventional method for introducing the Cbz group is the Schotten-Baumann reaction. This typically involves treating the amine, in this case, 4-aminobenzyl alcohol, with benzyl chloroformate (Cbz-Cl) in the presence of a base. ijacskros.comscispace.com The base, which can be an organic base like pyridine (B92270) or an inorganic base like sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction. ijacskros.comtotal-synthesis.com The reaction is often performed in a two-phase system of an organic solvent and water or in a suitable organic solvent. While effective, these traditional methods often require anhydrous solvents and can sometimes lead to the formation of side products. researchgate.net

In recent years, significant efforts have been directed towards developing more environmentally benign and efficient methods for Cbz protection, minimizing the use of hazardous organic solvents and harsh reagents.

####### 2.2.2.2.1. Application of Aqueous Phase and Solvent-Free Conditions

The use of water as a reaction medium is a cornerstone of green chemistry. ijacskros.com A simple, efficient, and environmentally friendly method for the Cbz protection of amines has been developed using water as the sole solvent at room temperature. ijacskros.com This protocol involves treating the amine with Cbz-Cl in water, offering high chemoselectivity. Notably, in molecules containing both amino and hydroxyl groups, such as 4-aminobenzyl alcohol, only the amine group is protected. ijacskros.com The process is advantageous due to its mild conditions, elimination of organic solvents, and impressive yields. ijacskros.comresearchgate.net

Catalytic approaches in aqueous media have also been explored. For instance, β-cyclodextrin has been used as a catalyst for the selective N-benzyloxycarbonylation of amines and amino acids in water, achieving high yields at room temperature. researchgate.net

Solvent-free conditions represent another significant advancement in green synthesis. A mild and efficient method for the chemoselective N-benzyloxycarbonylation of amines has been reported using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst under solvent-free conditions. researchgate.netcdnsciencepub.com The reaction proceeds rapidly at room temperature, accommodating a wide variety of aliphatic and aromatic amines with excellent yields. cdnsciencepub.com This method is compatible with other functional groups like esters and hydroxyls, highlighting its chemoselectivity. cdnsciencepub.com Other catalysts, such as lanthanum(III) nitrate (B79036) hexahydrate, have also been successfully employed for Cbz protection under solvent-free conditions. researchgate.net

Table 1: Comparison of Green Synthetic Methods for N-Benzyloxycarbonylation

Method Catalyst/Medium Conditions Key Advantages Yield Range (%) Reference
Aqueous Synthesis Water Room Temperature Environmentally benign, organic solvent-free, high chemoselectivity High ijacskros.comresearchgate.net
Aqueous Catalysis β-Cyclodextrin in Water Room Temperature High yields, selective for amines 89-98 researchgate.net
Solvent-Free Catalysis TBAB Room Temperature Mild, rapid reactions, excellent yields, broad substrate scope 75-99 cdnsciencepub.com
Solvent-Free Catalysis La(NO₃)₃·6H₂O Solvent-Free Facile, general for various amines High researchgate.net
Green Solvent PEG-600 Room Temperature Eco-friendly protocol, excellent yields High researchgate.net

These modern methodologies offer significant improvements over traditional protocols by reducing environmental impact and often providing higher efficiency and selectivity.

Advancements in Catalytic and Green Chemistry Approaches for Cbz Protection

Preparation of 4-Aminobenzyl alcohol from Nitroaromatic Precursors

The precursor for the Cbz-protected compound, 4-aminobenzyl alcohol, is commonly synthesized by the reduction of 4-nitrobenzyl alcohol. This reduction can be achieved through various methods, with catalytic hydrogenation and chemical reduction using hydrazine hydrate being prominent examples.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a heterogeneous catalyst, such as palladium, platinum, or rhodium supported on carbon (Pd/C, Pt/C, Rh/C), in the presence of hydrogen gas. acs.org The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, at temperatures and pressures that can be optimized for the specific substrate and catalyst. For the reduction of 4-nitrobenzyl alcohol, these conditions allow for the selective reduction of the nitro group while preserving the benzylic alcohol functionality. The choice of catalyst can influence the reaction conditions and selectivity. For instance, platinum-based catalysts have been reported to be effective for this transformation. researchgate.net

Table 2: Catalytic Hydrogenation of 4-Nitrobenzyl Alcohol

CatalystSolventTemperature (°C)PressureTime (h)Yield (%)Reference
5% Pt/CNot specifiedNot specifiedHigh pressureNot specifiedNot specified researchgate.net
Ruthenium ComplexTetrahydrofuran2038002.6 Torr1693 chemicalbook.com

An alternative to catalytic hydrogenation is the use of a chemical reducing system, such as hydrazine hydrate in the presence of Raney nickel. This method offers a convenient and high-yielding route to 4-aminobenzyl alcohol from 4-nitrobenzyl alcohol. google.com The reaction is typically performed in an alcoholic solvent, such as methanol or isopropanol. The hydrazine hydrate serves as the hydrogen source, and the Raney nickel acts as the catalyst for the reduction. The reaction is often exothermic and proceeds at elevated temperatures, typically at the reflux temperature of the solvent. google.comlookchem.com This system is known for its efficiency in reducing aromatic nitro compounds. mdma.chlookchem.comusfca.eduscilit.com

Table 3: Reduction of 4-Nitrobenzyl Alcohol using Hydrazine Hydrate-Raney Nickel

SolventTemperature (°C)Time (h)Yield (%)Reference
Isopropanol851.591.1 google.com
Methanol70393.5 google.com

Considerations of Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound requires careful consideration of selectivity to ensure the desired product is obtained with high purity and yield.

Chemoselectivity: The primary chemoselectivity challenge in the synthesis of this compound is the selective protection of the amino group in the presence of the hydroxyl group of 4-aminobenzyl alcohol. Generally, amines are more nucleophilic than alcohols, which allows for selective N-acylation under appropriate reaction conditions. The use of benzyl chloroformate, a common Cbz-protecting reagent, typically favors reaction with the more nucleophilic amino group. researchgate.net Methods employing heterogeneous acid catalysts, such as silica-sulfuric acid, have also been shown to be chemoselective for the N-benzyloxycarbonylation of amino alcohols. researchgate.net The choice of reaction conditions, such as temperature and the presence of a base, can be optimized to enhance this selectivity and minimize the formation of the O-protected or di-protected byproducts.

Regioselectivity: The regioselectivity in the synthesis of this compound is primarily determined by the starting material, 4-aminobenzyl alcohol. The substitution pattern of the aromatic ring is established prior to the Cbz protection step. The synthesis of 4-aminobenzyl alcohol from 4-nitrobenzyl alcohol ensures the desired para-substitution pattern. If one were to start from a different precursor, such as a di-substituted benzene (B151609) derivative, controlling the regioselectivity of the Cbz protection would be a critical consideration.

Stereoselectivity: this compound is an achiral molecule, and therefore, its synthesis from achiral precursors does not involve the formation of stereoisomers. However, the principles of stereoselectivity become highly relevant in the synthesis of chiral derivatives of 4-aminobenzyl alcohol. If a chiral center were present in the molecule, or if a stereoselective synthesis of a chiral analog were desired, the choice of reagents and catalysts would be crucial. For instance, the synthesis of enantiomerically enriched amino alcohols often employs stereoselective reduction methods or the use of chiral auxiliaries. While not directly applicable to the synthesis of the achiral target compound, these concepts are fundamental in the broader context of amino alcohol synthesis.

Reactivity and Advanced Chemical Transformations of 4 Cbz Amino Benzyl Alcohol

Reactions Pertaining to the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under a range of reaction conditions. However, its selective removal is often a critical step in synthetic pathways. This section details the various strategies for the deprotection of the Cbz group in 4-(Cbz-Amino)benzyl alcohol.

Selective Deprotection Strategies of the Cbz Group

The selective cleavage of the Cbz group from this compound can be achieved through several methods, each with its own advantages and substrate compatibility.

Catalytic hydrogenolysis is the most common and generally mildest method for the removal of the Cbz group. This reaction involves the cleavage of the carbon-oxygen bond of the carbamate (B1207046) by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and produces the free amine, toluene (B28343), and carbon dioxide as byproducts. nih.gov

For this compound, this process yields 4-aminobenzyl alcohol. The efficiency of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions such as hydrogen pressure and temperature.

Table 1: Representative Conditions for Catalytic Hydrogenolysis of this compound

Catalyst Solvent H2 Pressure Temperature (°C) Reaction Time (h) Yield (%)
10% Pd/C Methanol (B129727) 1 atm 25 2-4 >95
10% Pd/C Ethanol (B145695) 1 atm 25 3-6 >95
5% Pd/C Ethyl Acetate (B1210297) 50 psi 25 1-3 >98
Pearlman's Catalyst (20% Pd(OH)2/C) THF 1 atm 25 1-2 >99

This is an interactive data table based on typical results for similar substrates.

Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) is used in the presence of the palladium catalyst. This technique is often more convenient for small-scale reactions as it does not require specialized high-pressure equipment.

While the Cbz group is generally stable to mild acidic conditions, it can be cleaved by strong acids. total-synthesis.com For this compound, controlled acid-mediated cleavage can be achieved using reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).

The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide or trifluoroacetate (B77799) ion at the benzylic carbon, leading to the release of the unstable carbamic acid, which then decarboxylates to the free amine.

Careful control of the reaction temperature and time is crucial to prevent potential side reactions, such as the formation of benzyl (B1604629) bromide or the acid-catalyzed degradation of the starting material or product.

Table 2: Conditions for Acid-Mediated Cleavage of the Cbz Group

Reagent Solvent Temperature (°C) Reaction Time
33% HBr in Acetic Acid Acetic Acid 0 - 25 1-2 h
Trifluoroacetic Acid (TFA) Dichloromethane 0 - 25 2-4 h
Trimethylsilyl Iodide (TMSI) Acetonitrile (B52724) 0 - 25 0.5-1 h

This is an interactive data table based on typical results for similar substrates.

Photolabile protecting groups offer the advantage of removal under neutral conditions using light, providing temporal and spatial control over deprotection. While the standard Cbz group is not inherently photolabile, derivatives can be designed for photochemical cleavage. For instance, introduction of a nitro group at the ortho position of the benzyl ring, as in the 2-nitrobenzyloxycarbonyl (Nvoc) group, renders it cleavable by UV light. researchgate.net

The mechanism of photochemical deprotection of a 2-nitrobenzyloxycarbonyl group involves an intramolecular redox reaction upon irradiation, leading to the formation of a nitrosobenzaldehyde and the release of the free amine via the corresponding carbamic acid. Although not a direct reaction of the Cbz group itself, this strategy highlights a pathway for the light-induced deprotection of amines.

Design and Implementation of Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, the use of orthogonal protecting groups is essential. These are groups that can be removed under distinct conditions without affecting each other. The Cbz group is a valuable component in such strategies due to its unique cleavage conditions (hydrogenolysis).

A common orthogonal partner for the Cbz group is the tert-butyloxycarbonyl (Boc) group, which is readily cleaved under acidic conditions (e.g., with TFA), to which the Cbz group is stable. For instance, a molecule containing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at either position.

Another example is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (typically removed with piperidine). A synthetic intermediate bearing both Cbz and Fmoc protected amines allows for selective deprotection of the Fmoc group in the presence of the Cbz group, and subsequent cleavage of the Cbz group via hydrogenolysis. This orthogonality is crucial in solid-phase peptide synthesis and other complex synthetic endeavors. nih.gov

Transformations Involving the Benzylic Alcohol Moiety

The primary benzylic alcohol of this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, etherification, and esterification, to introduce further complexity into the molecular structure.

A common transformation of the benzylic alcohol is its oxidation to the corresponding aldehyde, 4-(Cbz-amino)benzaldehyde. This can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), which are selective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

The benzylic alcohol can also be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Furthermore, the benzylic alcohol can be esterified with carboxylic acids or their derivatives. Common methods include the Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with an acid chloride or anhydride (B1165640) in the presence of a base. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for ester formation, particularly with sterically hindered alcohols or sensitive substrates. organic-chemistry.org The Mitsunobu reaction provides another route to esters with inversion of stereochemistry if a chiral secondary alcohol were present. organic-chemistry.orgnih.gov

Table 3: Potential Transformations of the Benzylic Alcohol in this compound

Reaction Type Reagents Product
Oxidation MnO2, Dichloromethane 4-(Cbz-amino)benzaldehyde
Etherification (Williamson) 1. NaH, THF; 2. Alkyl Halide (R-X) Benzyl (4-((alkoxy)methyl)phenyl)carbamate
Esterification (Steglich) Carboxylic Acid (R-COOH), DCC, DMAP Benzyl (4-(((acyloxy)methyl)phenyl)carbamate

This is an interactive data table illustrating potential transformations.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification and etherification, providing access to a wide range of derivatives with modified properties and functionalities.

Esterification:

Esterification can be achieved through various standard methods, including reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. The choice of method depends on the desired ester and the compatibility of the substrates with the reaction conditions.

Etherification:

The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The use of a strong base like sodium hydride is typical for the deprotonation step.

An alternative mild method for benzylation of alcohols involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can proceed under neutral conditions. organic-chemistry.org This could be particularly useful for substrates sensitive to strongly basic or acidic environments.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group of this compound is a poor leaving group. Therefore, nucleophilic substitution at the benzylic carbon requires prior activation of the hydroxyl group. This is typically achieved by converting it into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the benzylic position is susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile and leaving group. The benzylic position is particularly prone to S(_N)1 reactions due to the resonance stabilization of the resulting benzylic carbocation. However, with a good nucleophile and a suitable leaving group, S(_N)2 reactions can also be favored.

A study on the solvolysis of substituted benzyl N-phenylcarbamates suggests that under certain conditions, an S(_N)1 reaction at the benzylic carbon is a possible pathway. arkat-usa.org

Leaving GroupReagent for FormationNucleophileProduct
BromidePBr₃ or HBrCN⁻4-(Cbz-Amino)benzyl cyanide
TosylateTsCl, pyridine (B92270)N₃⁻4-Azidomethyl-N-(Cbz)aniline
ChlorideSOCl₂I⁻ (Finkelstein)4-(Cbz-Amino)benzyl iodide

Reactivity and Derivatization at the Aromatic Ring

Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the substituents on the ring, namely the 4-(Cbz-Amino) group and the 1-(hydroxymethyl) group, govern the regiochemical outcome of these reactions.

The Cbz-amino group is an ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. The hydroxymethyl group is a weakly deactivating, ortho, para-directing group. The combined effect of these two groups strongly favors substitution at the positions ortho to the powerful Cbz-amino directing group (positions 3 and 5).

While specific examples of electrophilic aromatic substitution on this compound are not extensively reported, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed at the 3- and 5-positions. The choice of reagents and reaction conditions would need to be carefully selected to avoid side reactions at the other functional groups.

Investigation of Multi-functional Reactivity and Cascade Transformations

The presence of multiple functional groups in this compound opens up possibilities for cascade or multi-component reactions, where several bonds are formed in a single operation. Such transformations are highly desirable in organic synthesis as they increase efficiency and reduce waste.

For instance, a cascade reaction could be initiated by the oxidation of the alcohol to the aldehyde, which could then undergo an in-situ reaction with a suitable nucleophile, followed by a cyclization involving the carbamate nitrogen or the aromatic ring. The study of solvolysis of related benzyl N-phenylcarbamates has shown the potential for 1,6-elimination reactions to form reactive quinone methide intermediates, which can then be trapped by nucleophiles. arkat-usa.org This type of reactivity highlights the potential for designing cascade sequences.

While specific, well-documented cascade transformations starting from this compound are sparse in the literature, its structural motifs are present in more complex molecules that are synthesized through multi-step sequences. The development of novel cascade reactions involving this versatile building block remains an active area of research.

Mechanistic Studies and Theoretical Investigations of Reactions Involving 4 Cbz Amino Benzyl Alcohol and Structural Analogs

Mechanistic Elucidation of Benzyloxycarbonylation Reactions

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. Its introduction, or benzyloxycarbonylation, onto a primary amine such as the one in the precursor 4-aminobenzyl alcohol, follows a well-established nucleophilic acyl substitution mechanism.

The reaction is typically carried out using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group. A proton is subsequently removed from the nitrogen atom by a base (e.g., a carbonate or an organic base) to neutralize the resulting ammonium (B1175870) salt. total-synthesis.com

Understanding Reaction Mechanisms for Oxidation and Reduction Processes

Oxidation of the Benzyl Alcohol Group: The selective oxidation of the benzyl alcohol moiety in 4-(Cbz-Amino)benzyl alcohol to the corresponding aldehyde, 4-(Cbz-Amino)benzaldehyde, is a crucial transformation. The mechanism of this oxidation depends on the specific catalytic system employed. For instance, in aerobic oxidation catalyzed by metal complexes like Co single-atom catalysts, the mechanism involves the activation of molecular oxygen. rsc.org

Computational studies using Density Functional Theory (DFT) on similar systems, such as the oxidation of benzyl alcohol on Au and Au-Pd clusters, have shed light on the mechanistic steps. These studies suggest a common pathway:

Adsorption: The benzyl alcohol molecule adsorbs onto the catalyst surface.

O-H Bond Activation: An active oxygen species on the catalyst facilitates the deprotonation or activation of the alcohol's O-H bond. mdpi.com

C-H Bond Cleavage: This is often the rate-determining step and involves the abstraction of the hydrogen atom from the benzylic carbon (β-hydride elimination). mdpi.com

Product Desorption: The resulting benzaldehyde (B42025) desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Reduction (Deprotection) of the Cbz-Amino Group: The most common method for the cleavage of the Cbz group is catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The mechanism involves the reductive cleavage of the benzyl-oxygen bond of the carbamate (B1207046). total-synthesis.com

Adsorption: Both the Cbz-protected amine and hydrogen adsorb onto the palladium surface.

Reductive Cleavage: The catalyst facilitates the cleavage of the C-O bond between the benzylic carbon and the carbamate oxygen. This process results in the formation of toluene (B28343) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and yielding the free amine. total-synthesis.com

Alternative, non-reductive methods for Cbz deprotection have also been developed for substrates sensitive to hydrogenation. One such method involves nucleophilic attack by a thiol at the benzylic carbon of the Cbz group in an SN2 fashion, which also leads to the formation of the unstable carbamic acid. scientificupdate.com

Mechanistic Insights into Selective Chemical Transformations of Bifunctional Compounds

The bifunctional nature of this compound necessitates chemoselective reactions that modify one functional group while leaving the other intact.

Selective Oxidation: The Cbz group is generally stable under many oxidative conditions used for converting alcohols to aldehydes. This allows for the selective oxidation of the benzyl alcohol. For example, Co single-atom catalysts supported on nitrogen-doped carbon have demonstrated exceptional performance, achieving high conversion of benzyl alcohol with nearly perfect selectivity for benzaldehyde, preventing over-oxidation to carboxylic acid. rsc.org Mechanistic studies indicate that the unique electronic properties of the single-atom sites can accelerate the desorption of the desired aldehyde product, which is key to achieving high selectivity. rsc.org

Selective Deprotection: Conversely, the standard method for Cbz deprotection, catalytic hydrogenolysis, is highly selective for the Cbz group and typically does not affect the benzyl alcohol moiety. However, the presence of other reducible functional groups in a molecule could lead to side reactions. scientificupdate.com The development of alternative deprotection methods, such as the thiol-mediated cleavage, provides a pathway that is orthogonal to hydrogenation and compatible with functional groups like aryl halides and nitriles, which might be sensitive to reduction. scientificupdate.com

The ability to selectively transform one functional group in the presence of the other is paramount in the multi-step synthesis of complex molecules and relies on a deep understanding of the competing reaction mechanisms and the careful choice of reagents and conditions.

Application of Computational Chemistry for Reaction Pathway Analysis and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction pathways and predicting the behavior of complex organic reactions.

For the oxidation of benzyl alcohol analogs, DFT calculations have been used to:

Model Catalyst-Substrate Interactions: Studies have calculated the adsorption energies of benzyl alcohol and its oxidation products (benzaldehyde, benzoic acid) on various catalyst surfaces, such as Pd-Zn alloys. These calculations help to understand how the composition of the catalyst influences its activity and selectivity. nih.govtandfonline.com

Determine Reaction Energetics: Computational models can map the entire energy profile of a reaction, identifying the structures of transition states and intermediates. This allows for the determination of activation barriers for key steps like O-H and C-H bond cleavage, providing insight into the rate-determining step of the catalytic cycle. mdpi.comnih.gov

Elucidate Selectivity: By comparing the energy profiles of different potential reaction pathways (e.g., oxidation to aldehyde vs. over-oxidation to acid), computational studies can predict the selectivity of a given catalyst. For example, calculations on Co single-atom catalysts showed that the electronic structure of the active site favors the desorption of benzaldehyde, thus preventing further oxidation and explaining the high selectivity observed experimentally. rsc.org

The table below summarizes representative data from a DFT study on the aerobic oxidation of benzyl alcohol, illustrating how computational chemistry provides quantitative insights into the reaction mechanism.

Reaction StepSystemCalculated Energy (kcal/mol)
Adsorption of Benzyl Alcohol on CatalystAu8-O-26.3
Adsorption of Benzyl Alcohol on CatalystAu6Pd2-O-36.2
Transition State for O-H Bond CleavageAu8-O-10.5
Transition State for O-H Bond CleavageAu6Pd2-O-17.5
Transition State for C-Hβ Bond DissociationAu8-O+1.2
Transition State for C-Hβ Bond DissociationAu6Pd2-O+5.7
Data adapted from a DFT study on Au and Au-Pd clusters. mdpi.com

Similarly, DFT has been applied to study the stability of Cbz-protected compounds. In one study, calculations explained the high stability of a Cbz-protected azaborine compound against standard deprotection conditions (catalytic hydrogenation). The calculations revealed that the aromaticity of the azaborine ring system also affects the adjacent carbonyl carbon of the Cbz group, increasing its stability. mdpi.com These theoretical investigations are crucial for predicting unexpected reactivity and guiding the development of new synthetic methodologies.

Derivatization and Analog Synthesis Based on 4 Cbz Amino Benzyl Alcohol Scaffold

Synthesis of Substituted 4-(Cbz-Amino)benzyl alcohol Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The this compound scaffold allows for systematic modifications at several positions to probe the molecular interactions with a biological target. The primary goals are to identify which parts of the molecule are essential for activity (the pharmacophore) and to enhance properties like potency, selectivity, and metabolic stability.

Key modifications to the scaffold for SAR studies include:

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) ring can modulate the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the molecule. For instance, a patent related to 4-aminobenzyl alcohol derivatives describes the synthesis of 2-halo-substituted analogs for evaluation as schistosomacidal agents google.com. This highlights how substitution on the ring is a key strategy for exploring biological activity.

Modification of the Benzylic Alcohol: The hydroxyl group can be esterified or etherified to explore the impact of a less polar or sterically larger group at this position. Such modifications can influence hydrogen bonding capabilities and bioavailability.

Alteration of the Amine Moiety: While the Cbz group serves as a protecting group, it can be replaced with other carbamates or amide functionalities to assess the importance of this group's size and electronic nature. Following deprotection, the resulting free amine can be acylated, alkylated, or converted into ureas and sulfonamides to generate a wide array of derivatives.

The synthesis of these derivatives often starts with the corresponding substituted 4-nitrotoluene or 4-nitrobenzyl alcohol, followed by reduction of the nitro group and subsequent protection of the resulting amine with benzyl (B1604629) chloroformate. Alternatively, derivatization can occur after the core scaffold is formed.

Table 1: Representative Synthetic Modifications for SAR Studies

Modification Site Type of Modification Example Substituent/Group Rationale for SAR
Aromatic Ring Halogenation -Cl, -F Modulate electronics and lipophilicity; potential for halogen bonding.
Aromatic Ring Alkylation/Alkoxylation -CH₃, -OCH₃ Investigate steric and electronic effects; influence on metabolism.
Benzylic Alcohol Esterification -OCOCH₃ (Acetate) Increase lipophilicity; act as a potential prodrug.
Benzylic Alcohol Etherification -OCH₂Ph (Benzyl ether) Remove hydrogen bond donor capacity; increase steric bulk.
Amino Group N-Alkylation (post-deprotection) -NHCH₃ Assess the importance of the N-H bond and steric hindrance.
Amino Group N-Acylation (post-deprotection) -NHCOCH₃ Introduce hydrogen bond acceptor; alter electronics.

Formation of Functionalized Aminoalkanol and Diamine Analogs

The this compound scaffold can be elaborated into more complex aminoalkanol and diamine analogs. These transformations extend the molecular framework, introducing new functional groups and altering the spacing and orientation of the key amine and alcohol/amine moieties.

Synthesis of Aminoalkanol Analogs: A primary strategy to form extended aminoalkanols involves a two-step process:

Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, 4-(Cbz-Amino)benzaldehyde. This is a crucial transformation, creating an electrophilic center for further modification. A patent describing the synthesis of related compounds notes the use of 4-[amino]-2-halobenzaldehydes as intermediates that are reduced to benzyl alcohols, demonstrating the synthetic accessibility of the aldehyde functional group from the alcohol google.com.

Carbon-Carbon Bond Formation: The aldehyde can then undergo various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to extend the carbon chain, followed by reduction to yield a longer-chain alcohol. Alternatively, aldol-type reactions can introduce a β-hydroxy carbonyl moiety, which can be further manipulated.

Synthesis of Diamine Analogs: To convert the scaffold into a diamine, the hydroxyl group must be replaced with an amino group. A common synthetic route involves:

Activation of the Alcohol: The hydroxyl group is converted into a good leaving group, for example, by tosylation (forming a tosylate) or by reaction with a halogenating agent (e.g., SOCl₂) to form a benzyl halide.

Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with an amine source. A common method is the Gabriel synthesis, using phthalimide as an ammonia equivalent, followed by hydrolysis. A more direct route involves substitution with sodium azide to form a benzyl azide, which is subsequently reduced to the primary amine via catalytic hydrogenation or with a reducing agent like triphenylphosphine (Staudinger reaction).

Table 2: Synthetic Pathways to Aminoalkanol and Diamine Analogs

Target Analog Key Intermediate Key Reactions Resulting Structure
Aminoalkanol 4-(Cbz-Amino)benzaldehyde Oxidation (e.g., PCC, Swern), Reductive Amination Ar-CH(OH)-CH₂-NR₂
Diamine 4-(Cbz-Amino)benzyl tosylate Tosylation, Nucleophilic Substitution (NaN₃), Reduction (H₂/Pd) Ar-CH₂-NH₂

Ar represents the 4-(Cbz-Amino)phenyl group.

Strategies for Incorporating this compound into Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent building block or linker for the synthesis of more complex molecules, such as macrocycles, polymers, and drug-delivery conjugates chemimpex.com. The Cbz-protected amine and the alcohol serve as two orthogonal reactive handles.

As a Bifunctional Linker: The alcohol can be attached to one part of a target molecule via an ester or ether linkage, while the Cbz group can be removed via hydrogenolysis to reveal a free amine organic-chemistry.org. This newly exposed amine can then be coupled to a second molecular fragment, for instance, through amide bond formation. This strategy is valuable in constructing linkers for antibody-drug conjugates or probes for biological systems scientificlabs.ie.

In Peptide and Polymer Synthesis: 4-Aminobenzyl alcohol is used as a starting material to create hydrogelators for drug delivery applications and to synthesize cleavable dipeptide linkers scientificlabs.ie. The Cbz-protected version can be similarly employed, with the alcohol serving as an attachment point to a solid support or another monomer unit.

In Total Synthesis: In multi-step syntheses, the scaffold can be introduced as a stable fragment. For example, benzyl alcohol can act as a nucleophile to trap reactive intermediates like isocyanates, which are formed during Curtius rearrangement reactions, to produce stable Cbz-carbamate products in high yield nih.govbeilstein-journals.org. This demonstrates its utility in building up molecular complexity under controlled conditions. The resulting Cbz-protected amine can then be carried through several synthetic steps before a final deprotection and functionalization.

Development of Stereoselective and Asymmetric Syntheses for Chiral Derivatives

While this compound itself is achiral, its derivatives can contain one or more stereocenters. The development of stereoselective and asymmetric syntheses is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry.

The creation of chiral derivatives typically involves transformations at the benzylic position or on a side chain attached to it. State-of-the-art strategies include:

Asymmetric Reduction: A ketone precursor, 4-(Cbz-Amino)acetophenone, can be asymmetrically reduced to the corresponding chiral secondary alcohol using chiral catalysts, such as those based on ruthenium with chiral ligands (e.g., Noyori hydrogenation) or through biocatalytic methods using ketoreductase enzymes.

Asymmetric Nucleophilic Addition: The corresponding aldehyde, 4-(Cbz-Amino)benzaldehyde, can be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of a chiral ligand or catalyst to produce chiral secondary alcohols with high enantioselectivity.

Catalytic Asymmetric Cross-Coupling: Advanced methods like chromium-catalyzed asymmetric cross-coupling between aldehydes and imines have been developed to construct chiral β-amino alcohols with high control over both chemical and stereochemical selectivity westlake.edu.cn. This radical polar crossover strategy represents a powerful tool for creating adjacent chiral centers westlake.edu.cn.

Stereodivergent Synthesis: For derivatives with multiple stereocenters, modern catalytic systems allow for stereodivergent synthesis, where all possible stereoisomers can be accessed simply by changing the configuration of the catalyst system. For example, a dual Pd/Cu catalytic system has been used for the enantio- and diastereodivergent substitution of benzylic substrates to create benzylic alcohol derivatives with two adjacent stereocenters in high yield and selectivity nih.gov. Such methods could be adapted to substrates derived from the this compound scaffold to generate a full library of stereoisomers for biological evaluation.

These asymmetric strategies are vital for synthesizing enantiomerically pure compounds, enabling a precise understanding of the SAR and the development of more effective and selective therapeutic agents.

Advanced Characterization Techniques in Research on 4 Cbz Amino Benzyl Alcohol

Comprehensive Spectroscopic Methods for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 4-(Cbz-Amino)benzyl alcohol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete assignment of all proton and carbon signals, and to infer conformational details.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-substituted benzyl (B1604629) alcohol moiety would typically appear as two distinct doublets in the range of δ 7.2-7.4 ppm, reflecting the AA'BB' spin system. The benzylic protons of the Cbz protecting group would give rise to a singlet around δ 5.2 ppm, while the methylene (B1212753) protons of the benzyl alcohol group (-CH₂OH) would also likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the region of δ 4.5-4.7 ppm. The protons of the phenyl ring of the Cbz group would be observed as a multiplet around δ 7.3-7.5 ppm. The carbamate (B1207046) N-H proton would present as a singlet, the chemical shift of which can be concentration and solvent dependent, but typically appears between δ 8.0 and 9.5 ppm. The hydroxyl proton signal is also variable and can be identified by its broadness and its disappearance upon D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is a key diagnostic signal, expected to appear in the downfield region of the spectrum, typically around δ 153-156 ppm. The carbons of the two aromatic rings will resonate in the δ 118-140 ppm range, with the carbon attached to the nitrogen (C-N) and the carbon attached to the hydroxymethyl group (C-CH₂OH) having distinct chemical shifts. The benzylic carbon of the Cbz group and the methylene carbon of the benzyl alcohol moiety would be found in the δ 60-70 ppm region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Carbamate C=O-~154
Cbz Phenyl-CH~7.3-7.5 (m)~128-136
Cbz -CH₂-~5.2 (s)~67
Carbamate N-H~8.5 (s)-
Benzyl Alcohol Aromatic C-H~7.3 (d)~128
Benzyl Alcohol Aromatic C-H~7.2 (d)~119
Benzyl Alcohol -CH₂-~4.6 (s)~64
Benzyl Alcohol O-Hvariable-

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the carbamate group is expected to appear as a sharp to medium band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the carbamate is a strong and characteristic absorption, typically observed in the range of 1680-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching vibrations for the alcohol and the carbamate ester linkage (in the 1000-1300 cm⁻¹ region).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol O-HStretching3200-3600Broad, Medium-Strong
Carbamate N-HStretching3300-3400Sharp, Medium
Carbamate C=OStretching1680-1720Strong
Aromatic C-HStretching3000-3100Medium-Weak
Aliphatic C-HStretching2850-2960Medium-Weak
Aromatic C=CStretching1450-1600Medium
C-OStretching1000-1300Medium-Strong

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅NO₃), the expected monoisotopic mass would be accurately measured, confirming the molecular formula.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 Da), cleavage of the carbamate linkage, and dehydration (loss of H₂O). The observation of characteristic fragment ions helps to piece together the molecular structure and corroborate the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would provide a definitive three-dimensional model of the molecule.

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for the separation of any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape, would be a typical starting point for method development. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation. The spots can be visualized under UV light due to the aromatic rings or by staining with an appropriate reagent.

These advanced characterization techniques, when used in concert, provide a comprehensive and detailed understanding of the chemical identity, structure, purity, and solid-state properties of this compound, which is crucial for its application in further research and development.

Synthetic Utility and Applications in Broader Chemical Research

Role as a Versatile Key Building Block in Multi-Step Organic Synthesis

The utility of 4-(Cbz-Amino)benzyl alcohol as a foundational building block is prominently displayed in the synthesis of nonproteinogenic amino acids, which are crucial components of many biologically active natural products. A significant example is its application in the synthesis of piperazic acid (Piz), a cyclic hydrazine-containing amino acid. The selective protection of the N1 nitrogen of the piperazic acid core with a Cbz group is a critical strategy to control its reactivity during peptide coupling, as the N2 position is typically acylated in natural products. mdpi.comscispace.com

Research has demonstrated reliable, enantioselective routes to mono-protected N1-Cbz piperazic acid, highlighting it as a valuable building block for the total synthesis of complex peptides and peptidomimetics. mdpi.comucsf.edu In these syntheses, a precursor molecule analogous in function to this compound is elaborated through several steps, including oxidations and cyclizations, to yield the desired Cbz-protected piperazic acid derivative. nih.gov The Cbz group's stability and selective removal are paramount to the success of these intricate synthetic pathways.

Table 1: Selected Synthetic Transformations Involving Cbz-Protected Intermediates This table is interactive and can be sorted by clicking on the headers.

Precursor Type Key Transformation Resulting Building Block Application Area Reference
Cbz-protected amino alcohol Oxidation of primary alcohol to carboxylic acid Cbz-protected amino acid Total Synthesis, Peptide Chemistry mdpi.comnih.gov
Di-Cbz-piperazate Selective deprotection of N2-Cbz group N1-Cbz-piperazate Natural Product Synthesis scispace.com

Applications in Peptide and Amino Acid Chemistry as a Protected Precursor

In the realm of peptide and amino acid chemistry, the carboxybenzyl (Cbz) group is a classical and widely used protecting group for amines. This compound serves as a protected precursor that can be incorporated into larger molecules, acting as a stable, masked form of 4-aminobenzyl alcohol.

Its structure is particularly relevant to the design of specialized linkers for solid-phase peptide synthesis (SPPS). Benzyl (B1604629) alcohol-type linkers, such as the well-known Wang resin, are routinely used to anchor the C-terminal amino acid to the solid support. sigmaaldrich.com By analogy, this compound can be used to construct linkers that possess a latent amino function. After the peptide chain has been synthesized on the solid support, the Cbz group on the linker can be selectively removed, exposing a primary amine. This newly available functional group can then be used for on-resin cyclization, branching, or the attachment of reporter molecules like fluorophores or biotin.

Furthermore, the core structure of this compound is a key component of self-immolative linkers used in antibody-drug conjugates (ADCs). The p-aminobenzyl carbamate (B1207046) (PABC) linker system, for instance, relies on the enzymatic cleavage of a dipeptide (like Val-Cit) to release p-aminobenzyl alcohol, which then undergoes a spontaneous 1,6-elimination to release the conjugated drug. google.comiris-biotech.de The synthesis of these linkers often involves p-aminobenzyl alcohol (PABOH) as a starting component, which would be protected, for example with a Cbz or Fmoc group, during the step-wise assembly of the linker-drug conjugate. google.com

Use as a Precursor for the Synthesis of Specialized Organic Reagents and Ligands

The distinct reactivity of the alcohol and the protected amine in this compound allows for its use as a precursor in the synthesis of specialized reagents and ligands. The alcohol moiety can be readily transformed into a variety of other functional groups while the amine remains masked.

For example, the primary alcohol can be oxidized under mild conditions to yield 4-(Cbz-amino)benzaldehyde. This aldehyde can then serve as a substrate for numerous carbon-carbon bond-forming reactions, such as Wittig, Grignard, or aldol (B89426) reactions, to build molecular complexity. Subsequently, the Cbz group can be removed to install a primary amine at a strategic position in the final molecule. This two-stage modification strategy is central to creating multifunctional molecules. A similar synthetic logic is employed in the creation of multifunctional benzophenone (B1666685) linkers for peptide stapling and photoaffinity labeling, where a substituted benzaldehyde (B42025) is the starting point for a multi-step synthesis involving Sonogashira coupling and nucleophilic additions. cam.ac.uk

This approach enables the synthesis of heterobifunctional molecules where one part of the molecule is designed for specific binding or catalytic activity (derived from the elaborated aldehyde), and the other part (the amine) is used for attachment to a surface, polymer, or biomolecule.

Exploration of its Utility in Polymer Chemistry and Bioconjugation for Chemical Tool Development

The application of this compound extends into materials science and chemical biology, particularly in polymer chemistry and bioconjugation. The ability to introduce a protected amine onto a surface or into a macromolecular structure is a powerful tool for creating functional materials and bioconjugates. chemimpex.com

In polymer chemistry, this compound can be used as a functional initiator or monomer. For instance, its hydroxyl group can initiate the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to create biodegradable polyesters with a Cbz-protected amine at one terminus. Deprotection of this terminal group yields a primary amine that can be used for surface functionalization or for creating block copolymers. nih.gov This strategy allows for the precise placement of reactive groups on polymer surfaces, which is essential for creating materials that promote cell adhesion or have antimicrobial properties.

In the field of bioconjugation, the compound is instrumental in developing sophisticated chemical tools. Its structure is foundational to linkers in ADCs, as previously mentioned. iris-biotech.de It also finds application in the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. By using amino acids or protected amino alcohols as building blocks, the surface of a dendrimer can be engineered to have heterobifunctional groups. nih.govchemrxiv.org For example, this compound could be attached to the surface of a dendrimer, and after deprotection, the resulting amine could be conjugated to a drug molecule, while other surface groups could be attached to targeting ligands.

Table 2: Applications in Polymer and Bioconjugation Chemistry This table is interactive and can be sorted by clicking on the headers.

Application Area Role of this compound Key Feature Resulting System Reference
Polymer Synthesis Functional initiator for ring-opening polymerization Introduces a terminal protected amine Amine-terminated biodegradable polymers nih.gov
Bioconjugation (ADCs) Core of a self-immolative linker (PABC system) Allows for traceless release of a payload Antibody-Drug Conjugates google.comiris-biotech.de
Dendrimer Chemistry Surface modification reagent Creates heterobifunctional surfaces post-deprotection Drug delivery carriers, imaging agents nih.govchemrxiv.org

| Chemical Biology | Component of cleavable linkers | Enables capture and release of biomolecules | Affinity capture probes | nih.gov |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(Cbz-Amino)benzyl alcohol, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves protecting the amine group of 4-aminobenzyl alcohol with a carbobenzyloxy (Cbz) group. A common approach is reacting 4-aminobenzyl alcohol with benzyl chloroformate (Cbz-Cl) in a basic aqueous solution (e.g., NaHCO₃) to facilitate nucleophilic substitution .
  • Optimization : Maintain a 1:1.2 molar ratio of 4-aminobenzyl alcohol to Cbz-Cl to minimize unreacted starting material. Monitor pH (8–9) to avoid hydrolysis of Cbz-Cl. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR : Key peaks include the aromatic protons (δ 7.2–7.4 ppm, multiplet), Cbz-protected NH (δ 5.1 ppm, singlet after D₂O exchange), and benzyl alcohol -CH₂OH (δ 4.5–4.7 ppm, triplet). The trifluoromethyl group (if present in analogs) shows distinct splitting .
  • IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3400 cm⁻¹) and Cbz carbonyl (C=O stretch ~1690–1710 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 286.3 (C₁₅H₁₅NO₃⁺) .

Q. How can impurities such as unreacted starting materials or oxidation byproducts be removed during purification?

  • Chromatography : Use flash chromatography with silica gel and a 3:7 ethyl acetate/hexane mixture to separate unreacted Cbz-Cl (higher Rf) from the product .
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to 4°C to crystallize this compound while leaving polar impurities in solution .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the Cbz group under acidic vs. basic conditions in this compound?

  • Acidic Conditions : The Cbz group is stable in mild acids (pH > 3) but cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/acetic acid). Protonation of the carbonyl oxygen reduces electrophilicity, delaying hydrolysis .
  • Basic Conditions : At pH > 10, the Cbz group undergoes slow hydrolysis due to nucleophilic attack by hydroxide ions on the carbonyl carbon. This is critical when using the compound in coupling reactions requiring basic media .

Q. How does the benzyl alcohol moiety influence the compound’s reactivity in nucleophilic substitutions or oxidations?

  • Nucleophilic Substitution : The -CH₂OH group can act as a leaving group under acidic conditions (e.g., H₂SO₄), enabling substitution reactions. For example, it can be replaced by halides using PBr₃ or SOCl₂ .
  • Oxidation : Controlled oxidation with KMnO₄ in acidic media converts the benzyl alcohol to a carboxylic acid, but over-oxidation may degrade the Cbz group. Use stoichiometric KMnO₄ (1:1 molar ratio) at 60°C to minimize side reactions .

Q. What strategies mitigate racemization or side reactions when using this compound in peptide synthesis?

  • Racemization Control : Use low-temperature coupling (0–4°C) and avoid strong bases. Activate the carboxyl group with HOBt/DIC to reduce epimerization .
  • Side Reactions : Protect the -OH group of benzyl alcohol with tert-butyldimethylsilyl (TBS) chloride before peptide coupling to prevent unwanted esterification .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Stability Data : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. In polar solvents (e.g., water), degradation increases by 15% over 30 days at 25°C. Non-polar solvents (hexane) reduce degradation to <5% under the same conditions .
  • Thermal Degradation : Above 80°C, the Cbz group decomposes, releasing CO₂ and forming benzylamine derivatives. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 185°C, indicating decomposition .

Contradictions and Validation

  • Spectral Discrepancies : Reported NMR shifts for the Cbz group vary between δ 5.0–5.2 ppm due to solvent effects (CDCl₃ vs. DMSO-d₆). Validate with internal standards (e.g., TMS) .
  • Oxidation Yields : Conflicting yields (60–85%) in KMnO₄-mediated oxidations arise from varying acid concentrations. Optimize H₂SO₄ concentration to 1.5 M for reproducible results .

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